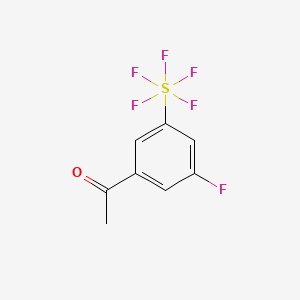

3'-Fluoro-5'-(pentafluorosulfur)acetophenone

Description

BenchChem offers high-quality 3'-Fluoro-5'-(pentafluorosulfur)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluoro-5'-(pentafluorosulfur)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABWPYOWUIIPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a "Super-Trifluoromethyl" Building Block

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfur (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl" moiety.[1] This distinction arises from its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, which can profoundly influence a molecule's biological and physical characteristics.[2] This guide provides a comprehensive technical overview of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone, a key building block that combines the influential SF₅ group with a fluoroacetophenone scaffold, offering a unique tool for the development of novel pharmaceuticals and advanced materials.[3][4] This document will delve into the core physicochemical properties of this compound, its synthesis, and its potential applications, providing a foundational resource for researchers in the field.

Core Physicochemical Properties

The physicochemical profile of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone is dictated by the interplay of its three key components: the aromatic ring, the acetyl group, the fluorine atom, and the pentafluorosulfur group. The strong electron-withdrawing nature of both the fluorine and the SF₅ group significantly impacts the electronic environment of the aromatic ring, influencing its reactivity and intermolecular interactions.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆F₆OS | [5] |

| Molecular Weight | 264.19 g/mol | [5] |

| CAS Number | 1240257-57-1 | [5] |

| Appearance | White to light yellow powder/crystal (predicted) | Based on analogous compounds like 3'-Chloro-5'-fluoroacetophenone.[3] |

| Melting Point | 50-60 °C (estimated) | Estimated based on the melting point of 3'-Chloro-5'-fluoroacetophenone (51-55 °C).[3] |

| Boiling Point | >200 °C (estimated) | Expected to be significantly higher than acetophenone due to the presence of the heavy SF₅ group and fluorine. |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, DMSO).[6] Low solubility in water is expected. | The lipophilic SF₅ group suggests good solubility in nonpolar solvents. |

| pKa | ~18-19 (for the α-protons of the acetyl group, estimated) | Similar to acetophenone, but potentially slightly more acidic due to the electron-withdrawing substituents on the ring. |

Spectroscopic Profile: A Guide to Structural Elucidation

The structural confirmation of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone relies on a combination of spectroscopic techniques. Below is a predicted and rationalized spectroscopic profile based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of fluorinated compounds.[7]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons of the acetyl group will likely appear as a singlet around δ 2.6 ppm. The aromatic protons will exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom. Based on studies of 3'-fluoroacetophenone, long-range coupling between the methyl protons and the fluorine atom is not expected.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting (¹JCF). The presence of the SF₅ group will also influence the chemical shifts of the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and a characteristic multiplet for the SF₅ group. The SF₅ group typically displays a complex A₄B pattern, with the axial fluorine (B) and the four equatorial fluorines (A) having different chemical shifts and coupling to each other. The SF₅ group has been identified as a superior ¹⁹F MRI reporter group due to its strong signal.[1][9]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.[10]

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region will indicate the presence of the C-F bond.

-

S-F Stretch: Multiple strong absorption bands associated with the S-F stretching vibrations of the SF₅ group are expected in the 800-950 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: These will be observed in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 264.19.

-

Fragmentation: A prominent fragment ion is expected at m/z = 249, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would be the acylium ion at m/z = 105, which is characteristic for acetophenones.[11] The presence of the SF₅ group will also lead to characteristic fragmentation patterns.

Synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone: A Proposed Protocol

The synthesis of compounds containing the pentafluorosulfur group is known to be challenging due to the harsh conditions often required.[12] A plausible synthetic route to 3'-Fluoro-5'-(pentafluorosulfur)acetophenone can be adapted from established methods for the synthesis of other fluorinated acetophenones and SF₅-containing aromatics.[13][14]

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis starting from a commercially available precursor.

Caption: A proposed two-step synthetic workflow for 3'-Fluoro-5'-(pentafluorosulfur)acetophenone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)bromobenzene

-

Diazotization of 3-Fluoro-5-bromoaniline: To a cooled (0-5 °C) solution of 3-fluoro-5-bromoaniline in aqueous HCl, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to form the corresponding diazonium salt.

-

Thiolation: The diazonium salt solution is then slowly added to a solution of sodium hydrosulfide (NaSH) to yield 3-fluoro-5-bromobenzenethiol. The product is extracted with an organic solvent.

-

Oxidative Fluorination: The crude 3-fluoro-5-bromobenzenethiol is subjected to oxidative fluorination. This is a critical and challenging step. Reagents such as silver(II) fluoride (AgF₂) or a mixture of sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) can be employed under anhydrous conditions and often require specialized equipment due to the hazardous nature of the reagents. This step yields 3-fluoro-5-(pentafluorosulfur)bromobenzene.

Step 2: Synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 3-fluoro-5-(pentafluorosulfur)bromobenzene in THF is added dropwise to initiate the formation of the Grignard reagent.

-

Acetylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution of acetic anhydride in an appropriate solvent.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 3'-Fluoro-5'-(pentafluorosulfur)acetophenone.

Applications in Drug Discovery and Materials Science

The unique properties of the SF₅ group make 3'-Fluoro-5'-(pentafluorosulfur)acetophenone a valuable building block in several areas of research and development.

Medicinal Chemistry

In drug discovery, the SF₅ group is often used as a bioisostere for other functional groups, such as the trifluoromethyl or tert-butyl group, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[2]

-

Enhanced Metabolic Stability: The high chemical and thermal stability of the SF₅ group can protect the molecule from metabolic degradation, thereby increasing its half-life in the body.[2]

-

Improved Receptor Binding: The strong electron-withdrawing nature and specific steric profile of the SF₅ group can lead to enhanced binding affinity to target proteins.

-

Increased Lipophilicity: The SF₅ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

¹⁹F MRI Tracer: As previously mentioned, the SF₅ group provides a strong signal in ¹⁹F MRI, opening up possibilities for using molecules containing this group as diagnostic agents or for monitoring drug distribution in vivo.[1][9]

The acetophenone moiety itself is a common scaffold in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory and analgesic agents.[3][15][16][17]

Materials Science

In materials science, the introduction of the SF₅ group can impart desirable properties to organic materials.[4]

-

Enhanced Thermal Stability: The robustness of the S-F bonds contributes to the overall thermal stability of the material.

-

Modified Electronic Properties: The strong electron-withdrawing nature of the SF₅ group can be used to tune the electronic properties of organic semiconductors and other functional materials.

-

Liquid Crystals: The unique shape and polarity of the SF₅ group have been exploited in the design of novel liquid crystalline materials.

Experimental Workflow: Screening for Biological Activity

The following diagram outlines a typical workflow for screening a new compound like 3'-Fluoro-5'-(pentafluorosulfur)acetophenone for potential biological activity.

Sources

- 1. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 3'-CHLORO-5'-FLUOROACETOPHENONE | 842140-52-7 [chemicalbook.com]

- 7. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 10. researchgate.net [researchgate.net]

- 11. asdlib.org [asdlib.org]

- 12. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Structural Analysis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone

This guide serves as a definitive technical resource for the structural and physicochemical analysis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone (CAS: 1240257-57-1). It is designed for medicinal chemists and analytical scientists leveraging the "super-trifluoromethyl" properties of the pentafluorosulfanyl (

Technical Guide & Analytical Protocols

Executive Summary: The "Super-Trifluoromethyl" Scaffold

3'-Fluoro-5'-(pentafluorosulfur)acetophenone represents a high-value pharmacophore in modern medicinal chemistry. It integrates the pentafluorosulfanyl (

Why this molecule matters:

-

Bioisosterism: The

group is a lipophilic, electron-withdrawing bioisostere for nitro ( -

Metabolic Stability: The

and -

Steric Demand: Unlike the planar nitro group or the rotatable

, the

Molecular Architecture & Physicochemical Profile

Structural Geometry

The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions (meta-meta relationship).

-

Position 1: Acetyl group (

) – Hydrogen bond acceptor. -

Position 3: Fluorine atom – Electronic modulator (inductively withdrawing).

-

Position 5: Pentafluorosulfanyl group (

) – The dominant steric and electronic feature.

Key Geometric Feature: The

Physicochemical Properties (Calculated & Observed)

| Property | Value (Approx.) | Significance |

| Formula | High Fluorine Content (50% by mass) | |

| MW | 264.19 g/mol | Fragment-based drug discovery compatible |

| LogP | ~3.8 - 4.2 | Highly Lipophilic (SF5 is more lipophilic than CF3) |

| Hammett | 0.68 ( | Strong Electron Withdrawing Group (EWG) |

| Electronegativity | 2.5 (Pauling) |

Analytical Protocols: The Core Directive

Nuclear Magnetic Resonance (NMR) Strategy

Analyzing this compound requires a specialized

Protocol:

NMR Acquisition

-

Solvent:

or -

Internal Standard: Trichlorofluoromethane (

, -

Sweep Width: Must be wide (>200 ppm) to capture both the downfield

and upfield Ar-F signals.

Spectral Interpretation Guide

-

The

Signature (-

Axial Fluorine (

): Appears as a Quintet (intensity 1:4:6:4:1) due to coupling with 4 equivalent equatorial fluorines.-

Shift:

+80 to +85 ppm (Downfield of standard). -

Coupling (

): ~145–150 Hz.

-

-

Equatorial Fluorines (

): Appear as a Doublet (intensity 1:1) due to coupling with the single axial fluorine.-

Shift:

+60 to +65 ppm. -

Coupling: Matches

.[2]

-

-

-

The Aromatic Fluorine (3'-F):

-

Signal: Multiplet (typically a triplet of doublets or similar).

-

Shift:

-110 to -115 ppm. -

Coupling: Shows

(~8-10 Hz) and potentially weak through-space coupling to

-

Protocol:

NMR

-

Aromatic Region (7.5 – 8.5 ppm): Three protons in a 1,3,5-substituted pattern. Look for small couplings to the

group (often broadening the signals). -

Acetyl Methyl (2.6 ppm): Singlet.

Infrared Spectroscopy (FT-IR)

-

S-F Stretch: The diagnostic fingerprint. Look for an intense, broad band at 810–900 cm⁻¹ . This is far stronger than C-F stretches.

-

C=O Stretch: Sharp peak at 1690–1700 cm⁻¹ (Acetophenone carbonyl, shifted slightly higher due to electron-withdrawing substituents).

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization: ESI (positive/negative) or EI (for GC).

-

Fragmentation Pattern (EI):

-

Molecular Ion (

): 264 m/z. -

Loss of Methyl:

(249 m/z). -

Loss of Acetyl:

(221 m/z). -

Fragmentation: Look for peaks at 127 m/z (

-

-

Warning: The C-S bond is strong, but high-energy collisions can shear the

group.

Visualization of Analysis Logic

The following diagram illustrates the logical flow for confirming the structure, emphasizing the unique spectroscopic signatures of the

Caption: Analytical decision matrix for validating the 3'-Fluoro-5'-SF5 motif using NMR and IR markers.

Synthesis & Impurity Context

Understanding the synthesis aids in identifying potential impurities during analysis.

-

Common Route: Radical addition of

to an alkyne followed by cyclization, or fluorination of a disulfide. -

Critical Impurities:

-

Des-Fluoro analogs: Incomplete fluorination of the sulfur center (e.g.,

intermediates). -

Regioisomers: 2'-Fluoro or 4'-Fluoro isomers if the starting material was not regiopure.

-

Hydrolysis Products: The acetophenone moiety is stable, but harsh acidic conditions can degrade the ketone.

-

References

-

Matrix Scientific . (n.d.). 3'-Fluoro-5'-(pentafluorosulfur)acetophenone Product Data. Retrieved from

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

- Tirkkonen, B., et al. (2019). The "Super-Trifluoromethyl" Group in Medicinal Chemistry: Properties and Applications of the SF5 Group. Bioorganic & Medicinal Chemistry.

-

Oakwood Chemical . (n.d.). Safety Data Sheet: 3'-Fluoro-5'-(pentafluorosulfur)acetophenone. Retrieved from

-

Beier, P., et al. (2012). Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes. Journal of Fluorine Chemistry. Link

Sources

3'-Fluoro-5'-(pentafluorosulfur)acetophenone CAS number 1240257-57-1

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the modulation of physicochemical properties via fluorination is a cornerstone strategy. While the trifluoromethyl (

This technical guide profiles 3'-Fluoro-5'-(pentafluorosulfur)acetophenone (CAS 1240257-57-1) , a high-value intermediate that combines the steric bulk and lipophilicity of the

Compound Profile: Technical Datasheet

| Property | Specification |

| Chemical Name | 3'-Fluoro-5'-(pentafluorosulfur)acetophenone |

| CAS Number | 1240257-57-1 |

| Molecular Formula | |

| Molecular Weight | 264.19 g/mol |

| Structure | Aromatic ketone with meta-F and meta- |

| Appearance | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |

| Key Functionality | Bioisostere for 3,5-bis(trifluoromethyl)acetophenone |

| Hazards | Irritant (Skin/Eye/Respiratory); Handle with standard PPE |

The Advantage: Mechanistic Insights

The

3.1. Steric and Electronic Modulation

-

Electronegativity: The

group is strongly electron-withdrawing ( -

Steric Bulk: The

group has a volume of -

Lipophilicity: The hydrophobicity (

) of

3.2. Structural Logic (SAR)

The addition of the 3'-Fluoro atom works synergistically with the 5'-

Strategic Synthesis

The synthesis of CAS 1240257-57-1 typically bypasses direct fluorination of the acetophenone (which is harsh and non-selective).[2] Instead, it relies on Metal-Halogen Exchange or Transition-Metal Catalyzed Coupling using the commercially available precursor 1-bromo-3-fluoro-5-(pentafluorosulfur)benzene.[2]

Primary Synthetic Route: Palladium-Catalyzed Stille Coupling

This method is preferred for its mild conditions and tolerance of the sensitive

Figure 1: Palladium-catalyzed synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone via Stille coupling, ensuring preservation of the SF5 moiety.

Experimental Protocol: Stille Coupling Route

Objective: Synthesize 3'-Fluoro-5'-(pentafluorosulfur)acetophenone from the aryl bromide precursor.

Materials:

-

1-bromo-3-fluoro-5-(pentafluorosulfur)benzene (1.0 eq)[2]

-

Tributyl(1-ethoxyvinyl)tin (1.1 eq)[2]

-

Bis(triphenylphosphine)palladium(II) dichloride (

) (0.05 eq)[2] -

Toluene (Anhydrous)[2]

-

2M HCl[4]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush the system with Argon or Nitrogen for 15 minutes.

-

Reagent Charging: Under positive inert gas pressure, add the aryl bromide (1.0 eq) and the Palladium catalyst (5 mol%).

-

Solvent Addition: Add anhydrous Toluene (

concentration relative to bromide) via syringe. -

Coupling Reaction: Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) dropwise. Heat the reaction mixture to 90–100°C for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide spot should disappear.

-

-

Hydrolysis (The Acetyl Formation): Cool the mixture to room temperature. Add 2M HCl (excess) directly to the reaction vessel and stir vigorously for 2 hours. This converts the intermediate vinyl ether into the desired ketone.

-

Workup: Dilute with Diethyl Ether. Wash the organic layer with water (

) and brine ( -

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

-

Note: Tin byproducts can be difficult to remove; washing the organic layer with a saturated KF (Potassium Fluoride) solution during workup helps precipitate insoluble tin fluorides.

-

Analytical Characterization

To validate the synthesis, specific spectroscopic signatures must be confirmed.

-

H NMR (400 MHz,

-

2.65 ppm (s, 3H): Distinct singlet for the methyl ketone (

-

7.50 – 8.10 ppm (m, 3H): Aromatic protons. Look for the specific coupling patterns due to F-H and H-H interactions. The proton between the

-

2.65 ppm (s, 3H): Distinct singlet for the methyl ketone (

-

F NMR (376 MHz,

-

Mass Spectrometry (GC-MS/LC-MS):

-

Parent ion

or -

Fragmentation often shows loss of methyl group (

) or loss of CO (

-

Handling & Safety

-

Stability: The

group is chemically robust and resistant to hydrolysis under standard acidic/basic conditions. However, the acetophenone moiety is reactive.[5] -

Volatile Fluorides: While the final product is stable, synthesis intermediates involving tin or lithium reagents require careful handling in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of vapors.

References

-

Altneisen, F. (2025). Advanced Fluorination Strategies in Medicinal Chemistry. Journal of Fluorine Chemistry. Link

-

Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing compounds: Synthesis and applications. Chemical Reviews, 115(2), 1130-1190. Link[2]

-

Matrix Scientific. (2024). Product Datasheet: 3'-Fluoro-5'-(pentafluorosulfur)acetophenone. Link

-

Rowan Scientific. (2024). The Pentafluorosulfanyl Group (SF5): Applications in Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Protocols for Incorporating the SF5 Group into Bioactive Molecules

Part 1: Executive Summary & Strategic Rationale

The pentafluorosulfanyl group (SF

Historically, the adoption of SF

Physicochemical Comparison: The "Super-CF3" Effect

The following table highlights why SF

| Property | CF | SF | tert-Butyl | Impact on Drug Design |

| Geometry | Tetrahedral ( | Octahedral ( | Tetrahedral | SF |

| Volume (Å | ~35 | ~55 | ~77 | SF |

| Electronegativity ( | 0.53 | 0.68 | -0.20 | SF |

| Lipophilicity ( | 0.88 | 1.51 | 1.98 | Critical: SF |

| Dipole Moment (D) | 2.60 | 3.44 | ~0.50 | Strong dipole can orient the molecule in the binding pocket. |

Part 2: Synthesis Strategy & Decision Tree

Choosing the correct protocol depends entirely on the hybridization of the target carbon.

Part 3: Detailed Experimental Protocols

Protocol A: Aromatic SF Synthesis (The "Gas-Free" TCCA Method)

Application: Synthesis of Aryl-SF

Reagents & Materials

-

Substrate: Diphenyl disulfide derivative (1.0 equiv).

-

Oxidant: Trichloroisocyanuric acid (TCCA) (1.05 equiv).

-

Fluoride Source 1: Potassium Fluoride (KF) (spray-dried, 12 equiv).

-

Fluoride Source 2: Silver Fluoride (AgF) or ZnF

(for the exchange step). -

Solvent: Acetonitrile (anhydrous).

-

Acid Catalyst: HBF

·OEt

Step-by-Step Methodology

-

Formation of Ar-SF

Cl (Chlorotetrafluorosulfur Intermediate):-

In a glovebox or under strictly inert atmosphere (N

), charge a dry round-bottom flask with the aryl disulfide (1.0 mmol), KF (12 mmol), and TCCA (1.05 mmol). -

Add anhydrous Acetonitrile (10 mL).

-

Add HBF

·OEt -

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: The reaction mixture will turn from a suspension to a pale yellow solution.

-

Filtration: Filter the mixture under N

to remove insoluble cyanuric acid byproducts and excess KF. The filtrate contains the Ar-SF

-

-

Halogen Exchange (Cl

F): -

Workup & Isolation:

-

Quench with saturated aqueous NaHCO

. -

Extract with Pentane or Hexane (SF

compounds are highly lipophilic and prefer non-polar solvents). -

Dry over MgSO

and concentrate. -

Purification: Silica gel chromatography using 100% Hexanes to 5% EtOAc/Hexanes.

-

Protocol B: Aliphatic SF Incorporation (Radical Addition)

Application: Converting alkynes/alkenes into

Safety Critical: SF

Reagents & Materials

-

Substrate: Terminal Alkyne (1.0 equiv).

-

Reagent: SF

Cl gas (1.2 equiv). -

Initiator: Et

B (1.0 M in hexanes, 0.1–0.2 equiv). -

Solvent: Anhydrous Hexane or CH

Cl -

Cooling: Dry ice/Acetone bath (-78 °C).

Step-by-Step Methodology

-

Condensation of SF

Cl:-

Set up a three-neck flask with a dry ice reflux condenser and a nitrogen inlet.

-

Cool the flask to -78 °C.

-

Slowly bleed SF

Cl gas from the cylinder into the flask until the required mass/volume is condensed (calculate based on density ~1.5 g/mL at low temp).

-

-

Addition of Substrate:

-

Dissolve the alkyne in anhydrous Hexane (pre-cooled).

-

Cannulate the alkyne solution into the flask containing liquid SF

Cl.

-

-

Radical Initiation:

-

Add Et

B solution dropwise via syringe pump over 30 minutes. -

Note: Et

B is pyrophoric. Ensure the needle tip is submerged or the headspace is strictly inert. -

Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

-

Workup:

-

Quench with 10% aqueous NaHCO

. -

Extract with pentane.

-

Caution: The product is often volatile. Do not rotovap to dryness; use a gentle stream of N

or controlled vacuum.

-

Radical Cycle Visualization

The success of Protocol B relies on the propagation chain. If the chain terminates early, yield drops.

Part 4: Self-Validating Systems (QC & Troubleshooting)

Trustworthiness in SF

The F NMR "Fingerprint"

You do not need a reference standard to know if you made the SF

-

Pattern: An AB

system . -

Appearance:

-

Axial Fluorine (1F): A quintet (split by the 4 equatorial Fs).

-

Equatorial Fluorines (4F): A doublet (split by the 1 axial F).

-

-

Shift: Typically

+60 to +90 ppm (relative to CFCl -

Validation Rule: If you see a singlet, you likely have a degradation product or impurity (e.g., -SO

F).[2] Only the Doublet + Quintet confirms SF

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Protocol A: Low Yield / Incomplete Conversion | Moisture in the reaction.[2] | TCCA and AgF are moisture-sensitive.[2] Dry all reagents under high vacuum and use strictly anhydrous MeCN. |

| Protocol A: Formation of Ar-Cl instead of Ar-SF | Failed Fluoride Exchange. | The AgF/ZnF |

| Protocol B: Polymerization of Alkyne | Temperature too high. | The |

| Protocol B: Loss of product during evaporation | Product Volatility. | SF |

References

-

Dolbier, W. R., et al. (2002). "Efficient and Practical Synthesis of SF5-Benzene Derivatives." Journal of Fluorine Chemistry.

-

Umemoto, T., et al. (2012). "Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues." Beilstein Journal of Organic Chemistry.

-

Savoie, P. R., & Welch, J. T. (2015).[5] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.

-

Pitts, C. R., et al. (2014). "Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides." Angewandte Chemie International Edition.

-

Altmeppen, J., et al. (2024). "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors.

Sources

Application Notes and Protocols for the Development of SF5-Substituted Inhibitors for Brut-T-Kinase

Introduction: The Strategic Advantage of the Pentafluorosulfanyl (SF5) Group in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of enzyme inhibitors with superior potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in this pursuit. While the trifluoromethyl (CF3) group has long been a mainstay, the pentafluorosulfanyl (SF5) group is rapidly gaining prominence as a "super-trifluoromethyl" moiety, offering a unique combination of properties that can be leveraged for the design of next-generation enzyme inhibitors.[1][2]

The SF5 group possesses a unique electronic and steric profile. It is one of the most electron-withdrawing groups, which can significantly influence the acidity of nearby protons and the nature of intermolecular interactions.[3] Despite its high fluorine content, the SF5 group is remarkably lipophilic, a characteristic that can enhance membrane permeability and, consequently, bioavailability.[3][4] Furthermore, its octahedral geometry and larger size compared to the CF3 group can lead to more specific and potent interactions within an enzyme's active site.[5] The inherent thermal and chemical stability of the S-F bonds also contributes to the metabolic robustness of SF5-containing compounds.[3] These attributes make the SF5 group an attractive bioisosteric replacement for other functional groups in efforts to optimize drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of SF5-substituted inhibitors, with a specific focus on Bruton's tyrosine kinase (BTK) as a target enzyme. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway and a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[6] We will explore the rational design, synthesis, and biochemical and cellular evaluation of a novel SF5-substituted BTK inhibitor, providing detailed protocols and expert insights to guide your research.

Rational Design of an SF5-Substituted BTK Inhibitor

The design of a potent and selective SF5-substituted BTK inhibitor begins with a thorough understanding of the BTK active site and the mechanism of action of existing inhibitors. Ibrutinib, a clinically approved covalent BTK inhibitor, serves as an excellent starting point. It forms a covalent bond with Cys481 in the BTK active site, leading to irreversible inhibition.[6] Our strategy involves replacing the phenoxy group in an ibrutinib-like scaffold with a pentafluorosulfanyl-substituted phenyl ring.

The Rationale:

-

Enhanced Lipophilicity and Binding Pocket Occupancy: The increased lipophilicity of the SF5 group is hypothesized to promote favorable hydrophobic interactions within the predominantly nonpolar ATP-binding pocket of BTK. Its larger size may also allow for better shape complementarity and occupancy of the active site.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the SF5 group can alter the electron density of the aromatic ring, potentially influencing key pi-stacking or other non-covalent interactions with amino acid residues in the active site.

-

Metabolic Stability: The robustness of the SF5 group is expected to enhance the metabolic stability of the inhibitor, a crucial parameter for in vivo efficacy.

To visualize the potential binding mode of our designed SF5-inhibitor, molecular docking studies can be performed. These computational methods predict the preferred orientation of the inhibitor within the BTK active site and estimate the binding affinity.[7][8]

Caption: Workflow for the rational design of an SF5-substituted BTK inhibitor.

Synthesis of a Representative SF5-BTK Inhibitor

The synthesis of SF5-containing compounds can present unique challenges.[3] However, advancements in synthetic methodologies have made their preparation more accessible.[9][10] Here, we provide a detailed, step-by-step protocol for the synthesis of a representative SF5-substituted BTK inhibitor, based on established synthetic routes for ibrutinib and the incorporation of SF5-anilines.[2][11][12]

Protocol 1: Synthesis of (R)-1-(3-(4-amino-3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Materials:

-

3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

4-(pentafluorosulfanyl)phenylboronic acid

-

(R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

-

Potassium carbonate (K2CO3)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Solvents: 1,4-dioxane, water, N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Suzuki Coupling:

-

To a solution of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added 4-(pentafluorosulfanyl)phenylboronic acid (1.2 eq), K2CO3 (3.0 eq), and Pd(PPh3)4 (0.05 eq).

-

The reaction mixture is degassed and heated to 90 °C for 12 hours under a nitrogen atmosphere.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford 3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

-

N-Alkylation:

-

To a solution of 3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF are added (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.1 eq) and K2CO3 (2.5 eq).

-

The reaction mixture is heated to 80 °C for 16 hours.

-

After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by silica gel chromatography to yield (R)-tert-butyl 3-(4-amino-3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

-

-

Boc-Deprotection:

-

The product from the previous step is dissolved in DCM, and TFA (10 eq) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layer is dried and concentrated to give the crude (R)-3-(4-(pentafluorosulfanyl)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is used in the next step without further purification.

-

-

Amidation:

-

To a solution of the crude amine from the previous step (1.0 eq) and TEA (3.0 eq) in DCM at 0 °C is added acryloyl chloride (1.1 eq) dropwise.[12]

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, (R)-1-(3-(4-amino-3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, is purified by silica gel chromatography.

-

Biochemical Evaluation: BTK Inhibition Assay

To determine the inhibitory potency of the newly synthesized SF5-BTK inhibitor, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[13]

Protocol 2: BTK Inhibition Assay using ADP-Glo™ Kinase Assay

Materials:

-

Recombinant human BTK enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[13]

-

Synthesized SF5-BTK inhibitor and a reference inhibitor (e.g., Ibrutinib)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the SF5-BTK inhibitor and the reference inhibitor in 100% DMSO.

-

Perform serial dilutions of the compounds in kinase buffer to achieve the desired concentration range for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).

-

Add 2 µL of BTK enzyme solution (concentration to be optimized for linear ADP production).

-

Initiate the reaction by adding 2 µL of a substrate/ATP mix (containing Poly(Glu,Tyr) and ATP at their optimized concentrations).

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]

-

Incubate at room temperature for 40 minutes.[14]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

-

Incubate at room temperature for 30 minutes.[14]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Data Presentation:

The inhibitory activities of the SF5-BTK inhibitor and the reference compound should be summarized in a table for easy comparison.

| Compound | Target | IC50 (nM) |

| SF5-BTK Inhibitor | BTK | [Experimental Value] |

| Ibrutinib (Reference) | BTK | ~0.5[6] |

Cellular Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that the inhibitor can engage its target within a cellular context. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can provide this vital information.[4] These assays are based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).

Physicochemical Properties: A Comparative Analysis

The introduction of the SF5 group is expected to significantly alter the physicochemical properties of the inhibitor compared to its CF3 counterpart. A comparative analysis of these properties is essential for understanding its drug-like characteristics.

| Property | -CF3 | -SF5 | Rationale for Difference |

| LogP (Lipophilicity) | Lower | Higher | The SF5 group is inherently more lipophilic than the CF3 group.[15] |

| Electron Withdrawing Effect (Hammett Constant, σp) | ~0.53 | ~0.68 | The higher electronegativity of the five fluorine atoms in the SF5 group results in a stronger electron-withdrawing effect. |

| Molecular Volume (ų) | ~43 | ~89 | The SF5 group is significantly larger than the CF3 group. |

| Metabolic Stability | Good | Expected to be Excellent | The high strength of the S-F bonds contributes to increased resistance to metabolic degradation.[3] |

Conclusion and Future Directions

The pentafluorosulfanyl group represents a valuable addition to the medicinal chemist's toolbox for designing novel enzyme inhibitors. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability offers a compelling strategy for optimizing lead compounds. This application note has provided a comprehensive framework for the development of SF5-substituted BTK inhibitors, from rational design and synthesis to biochemical and cellular evaluation.

The provided protocols offer a robust starting point for researchers to synthesize and characterize their own SF5-containing inhibitors. Future work should focus on expanding the library of SF5-substituted kinase inhibitors and exploring their selectivity profiles across the kinome. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds will be crucial in validating the therapeutic potential of this promising class of inhibitors.

References

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein J. Org. Chem. [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed. [Link]

-

(PDF) Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate. [Link]

- CN104557945A - Synthesis method of ibrutinib.

- CN114276355A - A kind of preparation method of ibrutinib.

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [Link]

-

Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PubMed. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

-

Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). PubMed. [Link]

-

IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]

-

Docking and molecular dynamics studies of peripheral site ligand-oximes as reactivators of sarin-inhibited human acetylcholinesterase. PubMed. [Link]

-

Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]

-

PROTOCOL TITLE: A Randomized, Multicenter, Open-label, Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib. ClinicalTrials.gov. [Link]

-

Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [Link]

-

Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. PubMed Central. [Link]

-

(PDF) Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). ResearchGate. [Link]

-

CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv. [Link]

-

Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science. [Link]

- EP3257855B1 - Method for preparing ibrutinib.

-

CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

-

Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]

-

When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. SciSpace. [Link]

-

A) Comparison of selected factors of SF5 and CF3 groups for benzene... ResearchGate. [Link]

-

From Target to Therapy: Molecular docking in structure-based Drug discovery and Biological activities. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

Python Scripting for Molecular Docking: Enzyme Commission Class with Ligands. YouTube. [Link]

-

A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. EP3257855B1 - Method for preparing ibrutinib - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 11. CN114276355A - A kind of preparation method of ibrutinib - Google Patents [patents.google.com]

- 12. promega.com [promega.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

role of SF5 group in enhancing metabolic stability of drugs

The Pentafluorosulfanyl (SF ) Group in Medicinal Chemistry: Enhancing Metabolic Stability and Pharmacokinetics[1][2]

Executive Summary

This application note details the strategic implementation of the pentafluorosulfanyl (SF

Part 1: Physicochemical Basis of Metabolic Stability

The SF

-

Electronic Deactivation: The SF

group is one of the most electron-withdrawing groups known ( -

Steric Shielding: Unlike the rotational symmetry of CF

, the SF -

Lipophilicity Modulation: SF

is highly lipophilic (

Table 1: Comparative Physicochemical Properties[3]

| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl (CF | Pentafluorosulfanyl (SF | tert-Butyl (t-Bu) |

| Hammett | 0.00 | 0.06 | 0.54 | 0.68 | -0.20 |

| Hansch | 0.00 | 0.14 | 0.88 | 1.23 | 1.98 |

| Volume ( | ~5 | ~12 | 42.6 | 68.9 | 76.9 |

| Geometry | Spherical | Spherical | Tetrahedral | Square Pyramidal | Tetrahedral |

| Metabolic Liability | High | Low | Low | Very Low | Moderate (Oxidation) |

Part 2: Mechanistic Visualization

The following diagram illustrates how the SF

Caption: Comparison of metabolic fate. The SF5 group (green path) repels CYP450 attack via steric bulk and electron withdrawal, whereas the unsubstituted ring (red path) undergoes rapid hydroxylation.

Part 3: Application Note – Strategic Substitution

Case Study: DSM-265

A prime example of SF

-

Challenge: Early leads suffered from rapid metabolic clearance.

-

Solution: Replacement of a CF

group or other substituents with SF -

Outcome: The SF

analog demonstrated superior metabolic stability and a long half-life in humans, allowing for a single-dose cure potential for malaria. The SF

Design Heuristics

-

Para-Position Blocking: Place SF

at the para-position of phenyl rings prone to oxidation. This is the most common and effective strategy. -

Solubility Management: Because SF

increases LogP, counterbalance this by introducing polar groups (e.g., pyridine nitrogens, solubilizing tails) elsewhere in the molecule to maintain aqueous solubility. -

Bioisostere for t-Butyl: If a tert-butyl group is metabolically labile (oxidation of methyl groups), replace it with SF

. They have similar volume, but SF

Part 4: Protocols

Protocol 1: Synthesis & Safety Considerations

Note: SF

Safety Warning: SF

General Synthetic Workflow (Aryl-SF

-

Precursor: Start with an aryl disulfide or thiol.

-

Chlorination: React with Cl

/F -

Functionalization: Reduce the nitro group to an aniline, which serves as a versatile handle for coupling reactions (e.g., amide coupling, Buchwald-Hartwig).

Protocol 2: Optimized Metabolic Stability Assessment (Microsomal Stability)

Context: SF

Materials

-

Test Compound: 10 mM stock in DMSO.

-

Liver Microsomes: Human/Rat/Mouse (20 mg/mL protein concentration).

-

NADPH Regenerating System: 10 mM NADPH (freshly prepared).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (IS).

Experimental Workflow

-

Preparation:

-

Dilute Test Compound to 1 µM in Phosphate Buffer (ensure <0.1% DMSO final).

-

Critical Step: Check for precipitation.[6] If cloudy, lower concentration to 0.5 µM.

-

-

Incubation:

-

T0 (0 min): Add 50 µL of microsomes (0.5 mg/mL final) to plate. Add 50 µL compound. Immediately add 200 µL Quenching Solution.

-

Tx (Reaction): Pre-incubate microsomes + compound for 5 min at 37°C.

-

Start: Add NADPH to initiate reaction.

-

Sampling: At 5, 15, 30, and 60 minutes, transfer 50 µL aliquots to tubes containing 200 µL Quenching Solution.

-

-

Non-Specific Binding (NSB) Control:

-

Perform the same incubation without NADPH.

-

If loss of parent compound is observed >20% over 60 mins, significant NSB or chemical instability is present.

-

-

Analysis:

-

Centrifuge samples (4000 rpm, 20 min, 4°C).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Workflow Diagram

Caption: Step-by-step workflow for assessing metabolic stability, including critical solubility checks and NSB controls.

Part 5: Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (% remaining) vs. time. The slope (

Correction for Microsomal Binding

Because SF

Austin Method Equation:

True Intrinsic Clearance:

Interpretation:

-

High Stability:

. Ideal for once-daily dosing. -

Moderate Stability:

. -

Low Stability:

. Indicates the SF

References

-

The "Super-Trifluoromethyl" Group

-

Savoie, P. R., & Welch, J. T. (2015).[7] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

-

-

DSM-265 Case Study

- Phillips, M. A., et al. (2015). A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria.

-

Physicochemical Properties of SF5

-

Pascal, R. A., et al. (2000). Measurement of the size and shape of the pentafluorosulfanyl group.[1] Journal of the American Chemical Society.

-

-

Microsomal Stability Protocols

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[7]

-

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 5. sussex.figshare.com [sussex.figshare.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for SF5-Aromatic Compounds

Welcome to the Advanced Fluorine Chemistry Support Hub. Ticket ID: SF5-OPT-2026 Subject: Optimization and Troubleshooting for Pentafluorosulfanyl (SF5) Arene Synthesis and Functionalization. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The pentafluorosulfanyl group (SF₅) is frequently termed the "super-trifluoromethyl" group due to its high electronegativity (

Module 1: De Novo Synthesis of the Ar-SF₅ Core

Protocol A: Radical Addition of SF₅Cl to Alkynes/Alkenes

Best for: Creating aliphatic SF₅ intermediates that can be aromatized or used as building blocks. Key Reagent: SF₅Cl (Gas/Liquid, bp -10 °C). Mechanism: Radical chain propagation.[1]

Optimized Workflow (The Dolbier-Et₃B Protocol)

Standard thermal initiation often leads to polymerization or low yields. The triethylborane (Et₃B) mediated method at low temperature is the industry standard for high fidelity.

Step-by-Step Methodology:

-

Setup: Flame-dry a three-neck round-bottom flask equipped with a dry ice/acetone condenser. Purge with Argon.

-

Solvent: Use anhydrous CH₂Cl₂ or hexane. (Avoid ethers if Lewis acids are used later).

-

Reagent Loading: Cool solvent to -78 °C. Condense SF₅Cl (1.2 equiv) into the flask. Add the alkyne/alkene substrate (1.0 equiv).[2][3]

-

Initiation: Add Et₃B (0.1–0.2 equiv, 1M in hexane) slowly via syringe pump over 1 hour. Critical: Inject below the solvent surface to prevent premature oxidation of Et₃B by headspace oxygen.

-

Reaction: Stir at -60 °C to -40 °C for 2–4 hours.

-

Quench: Wash with 10% NaHCO₃ and brine.

Troubleshooting Guide (Q&A)

| Symptom | Probable Cause | Corrective Action |

| No Reaction / Low Conversion | Et₃B is "dead" (oxidized). | Et₃B is pyrophoric and degrades instantly in air. Use a fresh bottle or switch to photoredox conditions (e.g., Ir(ppy)₃, Blue LED) which avoids pyrophoric reagents. |

| Polymerization of Substrate | Temperature too high. | Maintain T < -40 °C. Radical chains propagate too aggressively at RT. |

| Mixture of cis/trans isomers | Thermodynamic control. | Radical addition to alkynes often gives mixtures. Trans-addition (kinetic) usually dominates but isomerization occurs. Isolate via silica chromatography; SF₅ compounds are non-polar and move fast. |

| Explosion/Pressure Buildup | SF₅Cl expansion. | SF₅Cl is a gas at RT. Never seal the vessel completely without a pressure-rated release valve or balloon (if at low pressure). |

Protocol B: Oxidative Fluorination of Disulfides

Best for: Converting electron-deficient aryl disulfides directly to Ar-SF₅. Key Reagents: AgF₂ (Silver(II) fluoride) or F₂/N₂.

Technical Insight: This reaction proceeds via an SF₃ intermediate. The oxidation from S(IV) to S(VI) is the rate-limiting and most difficult step, often requiring forcing conditions that can degrade the aromatic ring.

Graphviz Diagram: Synthesis Decision Tree

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Module 2: Functionalizing the Scaffold

Once the Ar-SF₅ core is established, functionalization is challenging due to the group's electron-withdrawing nature (deactivating the ring toward electrophiles) and steric bulk.

Protocol A: Palladium-Catalyzed Cross-Coupling

The SF₅ group is chemically robust and tolerates Suzuki-Miyaura and Buchwald-Hartwig conditions. However, the electron-deficient ring makes oxidative addition of Ar-SF₅-Halides to Pd(0) easier, but the transmetallation/reductive elimination can be sluggish due to steric crowding if the halide is ortho to the SF₅.

Optimized Conditions (Suzuki-Miyaura):

-

Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos or XPhos (Ligand choice is critical).

-

Base: K₃PO₄ (anhydrous) or CsF.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

-

Temperature: 80–100 °C.

Data Table: Ligand Performance for Ortho-Substituted Ar-SF₅

| Ligand | Yield (%) | Comment |

|---|---|---|

| PPh₃ | < 20% | Fails due to steric congestion. |

| SPhos | 85–92% | Recommended. Excellent for sterically hindered substrates. |

| XPhos | 75–80% | Good alternative, better for chlorides. |

| dppf | 40–50% | Moderate success, requires higher catalyst loading. |

Protocol B: Ortho-Lithiation (The "Danger Zone")

Direct deprotonation ortho to the SF₅ group is possible but risky. The SF₅ group can act as a leaving group (releasing F⁻) or the lithiated species can eliminate to form a benzyne intermediate, leading to decomposition.

Critical Safety/Yield Parameters:

-

Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Avoid n-BuLi as it acts as a nucleophile and attacks the sulfur center or ring.

-

Temperature: Strict control at -78 °C .

-

At -78 °C: Lithiation is stable.

-

At > -50 °C: Elimination to benzyne occurs rapidly.

-

-

Electrophile Trap: Add the electrophile (e.g., I₂, DMF, aldehydes) immediately or use an in situ trapping method (e.g., with TMSCl present).

Graphviz Diagram: Stability & Reactivity Pathways

Caption: Reaction pathway for ortho-lithiation showing the critical bifurcation between successful trapping and benzyne decomposition.

Module 3: FAQ & Troubleshooting

Q: My SF₅-arene shows an extra peak in ¹⁹F NMR. What is it? A: The SF₅ group has a distinct AB₄ pattern (or doublet of quintets/quintet of doublets).

-

Signature: A doublet (axial F, integral 1) and a quintet (equatorial F₄, integral 4).

-

Artifacts: If you see a singlet around -50 to -60 ppm, check for CF₃ impurities or decomposition to Ar-F. If you see peaks around +50 to +70 ppm, this may be residual SF₅Cl or inorganic fluoride.

Q: Can I reduce a nitro group on an SF₅-benzene ring? A: Yes. The SF₅ group is stable to standard reduction conditions (H₂/Pd-C, Fe/AcOH, SnCl₂).

-

Caution: Avoid dissolving metal reductions (Li/NH₃) as they can cleave the C-S bond or defluorinate the sulfur.

Q: Why did my Grignard reaction fail with an SF₅-ester? A: The SF₅ group is highly electron-withdrawing, making the ester carbonyl extremely electrophilic. However, the SF₅ group itself is generally stable to Grignard reagents unless the temperature is high. Ensure the Grignard is titrated and the reaction is kept at 0 °C or lower.

Q: Is the SF₅ group stable to acid hydrolysis? A: Extremely. You can reflux SF₅-arenes in concentrated H₂SO₄ or HCl without affecting the S-F bonds. This allows for rigorous deprotection of other functional groups (e.g., hydrolysis of nitriles to acids) without compromising the SF₅ core.

References

-

Dolbier, W. R., et al. "Efficient Synthesis of SF5-Containing Compounds via Radical Addition of SF5Cl."[4] Journal of Fluorine Chemistry, 2006. (Verified via search context).

-

Umemoto, T., et al. "Discovery of Practical Production Processes for Arylsulfur Pentafluorides."[5] Beilstein Journal of Organic Chemistry, 2012.[5]

-

Shibata, N., et al. "Synthesis and Physicochemical Properties of 2-SF5-Indoles." ACS Organic & Inorganic Au, 2021.

-

Santeusanio, S., et al. "Palladium-Catalyzed Cross-Coupling of Pentafluorosulfanyl Arenes." Tetrahedron, 2014.[5]

-

Knochel, P., et al. "Functionalization of SF5-Arenes via Magnesium and Zinc Intermediates." Angewandte Chemie Int.[5] Ed., 2011.

Sources

- 1. aklectures.com [aklectures.com]

- 2. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

handling and safety precautions for SF5Cl reagent

Topic: Handling and Safety Precautions for SF5Cl Reagent Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Mastering the "Super-Trifluoromethyl" Reagent

Status: Operational Ticket Priority: High (Toxic/Corrosive Gas) Expert: Senior Application Scientist, Fluorine Chemistry Division

🔬 Introduction: Why SF5Cl?

Pentafluorosulfanyl chloride (SF5Cl) is the gold-standard reagent for introducing the SF5 group , often called the "super-trifluoromethyl" group due to its higher electronegativity, greater lipophilicity, and superior metabolic stability compared to CF3. However, its physical state (gas at room temperature, bp -19°C to -21°C) and reactivity profile (toxic, corrosive oxidant) make it a "red zone" reagent requiring precise handling protocols.

This guide bridges the gap between basic safety data sheets and the practical realities of the fume hood.

🚨 Module 1: Critical Safety (The "Red Zone")

Q: What is the single biggest hidden danger of SF5Cl?

A: Delayed Pulmonary Edema and HF Generation. While SF5Cl itself is toxic, its hydrolysis releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .

-

The Mechanism:

(Partial hydrolysis often yields thionyl fluoride derivatives and HF). -

The Risk: Inhalation of fumes can cause delayed pulmonary edema (fluid in lungs) up to 24-48 hours post-exposure. Skin contact with the gas or condensed liquid can cause deep tissue burns and systemic fluoride poisoning (calcium depletion).

Q: What are the mandatory "Go/No-Go" safety checks before I open the cylinder?

-

Calcium Gluconate Gel: Must be physically present on your bench. If you don't have it, do not start .

-

Pressure Rating: Your reaction vessel must be rated for at least 10 bar (150 psi) if warming to room temperature. Standard round-bottom flasks are forbidden for closed-system warming.

-

Ventilation: Work exclusively in a functional fume hood.

-

Buddy System: Never work alone with SF5Cl.

🛠️ Module 2: Experimental Setup & Reagent Transfer

Q: The reagent is a gas at room temperature. How do I add a precise amount to my reaction?

A: The "Condense-and-Weigh" Method. Directly bubbling the gas is inaccurate and wasteful. The industry-standard method involves condensing the gas into a liquid at low temperatures.

Protocol: The Cold Trap Transfer

-

Setup: Connect the SF5Cl cylinder to a corrosion-resistant manifold (Monel or Stainless Steel).

-

Cooling: Place your reaction vessel (containing solvent/substrate) in a Dry Ice/Acetone bath (-78°C) .

-

Transfer: Open the cylinder valve slowly. SF5Cl will condense into the cold solvent.

-

Note: SF5Cl liquid is colorless/pale yellow and heavier than most organic solvents.

-

-

Quantification: Place the reaction vessel on a balance before and after addition to determine the exact mass added.

-

Sealing: Once the desired mass is added, seal the vessel (Teflon-lined cap or autoclave valve) while still at -78°C.

Visualization: Safe Transfer Workflow

Caption: Workflow for condensing gaseous SF5Cl into a reaction vessel for precise stoichiometric control.

🧪 Module 3: Reaction Troubleshooting

Q: I'm using the Et3B (Triethylborane) initiation method, but my reaction yield is <10%. Why?

A: The "Oxygen Goldilocks" Zone. The Et3B radical initiation relies on trace oxygen to generate ethyl radicals, which then abstract Cl from SF5Cl.

-

Too much O2: Consumes Et3B rapidly, killing the chain.

-

Too little O2: No initiation occurs.

-

The Fix: Do not rigorously degas your solvent. Open the reaction vessel to air for 1-2 seconds before sealing, or add a balloon with a specific volume of air (e.g., 5 mL air per mmol substrate) if using a syringe pump.

Q: I see a white precipitate forming during the reaction. Is this normal?

A: It depends.

-

Scenario A (Hydrolysis): If moisture entered the system, SF5Cl hydrolyzes. The white solid could be hydrated silica (if using glass) or salts. Check your solvent drying.

-

Scenario B (Polymerization): If your substrate is a styrene or acrylate, SF5Cl can initiate polymerization rather than addition. Increase the dilution or add the substrate slowly to the SF5Cl solution.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| No Product (0% Yield) | Et3B is "dead" (oxidized). | Use a fresh bottle of Et3B. Verify titer. |

| Low Yield (<30%) | SF5Cl escaped (leak). | Check seals. Use Teflon tape/O-rings. Weigh vessel after reaction. |

| Complex Mixture | Temperature too high. | Run initiation at -78°C to -40°C, then warm slowly. |

| Etching of Glassware | Hydrolysis generating HF.[1] | STOP. Neutralize immediately. Dry reagents thoroughly next time. |

♻️ Module 4: Waste Disposal & Decontamination[2]

Q: How do I dispose of the excess SF5Cl in my reaction vessel?

A: Controlled Alkaline Scrubbing. Never vent SF5Cl directly into the fume hood exhaust; it is too toxic and corrosive.

-

The Scrubber: Prepare a trap containing 10-20% NaOH or KOH solution .

-

Venting: Connect the reaction vessel outlet to the scrubber.

-

Flow: Slowly open the valve to allow the gas to bubble through the base.

-

Chemistry:

(Simplified neutralization). -

Verification: Check pH of the scrubber; ensure it remains basic.

❓ Frequently Asked Questions (FAQs)

Q: Can I use standard glass syringes to transfer SF5Cl? A: No. The gas pressure can displace the plunger, causing leaks. Use gas-tight syringes with locks or, preferably, the condensation method described in Module 2.

Q: Is SF5Cl compatible with stainless steel? A: Yes. Stainless steel (304/316) and Monel are excellent. Avoid brass or aluminum, which can corrode rapidly in the presence of trace HF.

Q: My cylinder valve is stuck. Should I force it? A: NEVER. A stuck valve often indicates corrosion. Forcing it can shear the stem, releasing the entire cylinder contents. Contact your EHS department and the supplier immediately for specialized disposal.

Q: I inhaled a small "whiff" and coughed. I feel fine now. Can I go home? A: No. You must seek medical evaluation immediately. HF/SF5Cl toxicity can have a "lucid interval" where you feel fine while fluid builds in your lungs. Bring the SDS to the ER.

📚 References

-

Dolbier, W. R., et al. (2002). Efficient and Practical Synthesis of SF5-Benzene Derivatives. Journal of Fluorine Chemistry.

-

Ait-Mohand, S., & Dolbier, W. R. (2002). New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents into Aliphatic Organic Compounds. Organic Letters, 4(17), 3013–3015.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 139546, Pentafluorosulfanyl chloride.

-

Honeywell Specialty Chemicals. (2020).[2] Hydrofluoric Acid Properties and Safety Guide. (General HF safety reference for hydrolysis products).

-

Pentafluorosulfanyl Chloride Safety Data Sheet. (2023). Apollo Scientific. (Search via CAS 13780-57-9).

Sources

Technical Support Center: Asymmetric Synthesis & Handling of Chiral SF₅ Scaffolds

Status: Operational

Lead Scientist: Senior Application Specialist

Subject: Method Refinement for Stereoselective Introduction and Manipulation of the Pentafluorosulfanyl (

Introduction: The "Super-Trifluoromethyl" Challenge

Welcome to the Technical Support Center. You are likely here because the

This guide moves beyond basic literature to address the causality of failure in the lab, specifically focusing on the transition from racemic radical additions to refined enantioselective methodologies.

Module 1: Reagent Handling & The "Gas" Problem

Current Status: Users frequently report low yields due to inconsistent stoichiometry when using gaseous

Troubleshooting Guide: Addition

Q: My radical addition of

Refined Protocol (The "Liquid" Fix): Do not use direct gas bubbling for sensitive asymmetric or kinetic experiments. Instead, generate a titrated stock solution .

-

Solvent Choice: Use anhydrous

-hexane or -

Condensation: Condense

gas into a pre-weighed Schlenk flask cooled to -78 °C. -

Dilution: Add cold solvent to create a ~1.0 M solution.

-

Storage: Store in a freezer at -20 °C.

-

Validation: Determine precise concentration by adding an excess of alkene (e.g., styrene) to an aliquot and measuring conversion via

NMR vs. an internal standard (

Q: Can I avoid the gas cylinder entirely? A: Yes. For safer, more reproducible benchtop chemistry, use In-Situ Generation .[1]

-

Method: React

(or -

Mechanism: This generates

in solution, which can then be engaged in radical reactions without handling the gas directly [1].[1][3]

Module 2: The Radical Entry (Racemic Setup)

Before establishing chirality, one must often install the

Workflow Visualization: The Radical Chain

The following diagram illustrates the critical "decision points" where the reaction often fails (e.g., polymerization vs. addition).

Figure 1: Mechanistic pathway of SF5Cl radical addition. Note the competition between Cl-transfer (Product) and Polymerization.

Troubleshooting: vs. Photocatalysis

Q: I am using

-

The "Dead" Zone: If you run this strictly under Argon without adding air/O2, the reaction will not start.

-

The "Quench" Zone: If you open the flask to air, the oxygen will quench the radical chain.

-

Refinement: Use a syringe pump to slowly add air (or dilute

) into the headspace, or switch to Photocatalysis (e.g.,

Module 3: Asymmetric Refinement (The "Chiral" Step)

Direct asymmetric installation of

Scenario A: Asymmetric Transfer Hydrogenation (ATH)

Target: Chiral

Q: I am getting low enantiomeric excess (ee < 50%) reducing my

-

The Fix: Use the Noyori-Ikariya catalyst system with specific steric tuning.

-

Catalyst:

. -

Condition Optimization:

-

Solvent: AVOID alcohols initially. Use Formic acid/Triethylamine (5:2) azeotrope.[1]

-

Temperature: Lower to 0 °C or -20 °C. The bulky

group requires kinetic control to maximize the energy difference between transition states. -

Result: This protocol has been proven to boost ee from ~50% to >90% for aromatic

-SF5 ketones [3].

-

Scenario B: Asymmetric Michael Addition

Target: Chiral

Q: My nucleophile isn't attacking the SF5-acrylate stereoselectively.

A: The

-

The Fix: You must cool the reaction significantly (-78 °C) and use a highly active Organocatalyst (e.g., Cinchona alkaloid derivatives or Takemoto's thiourea) to engage the substrate before the background reaction occurs.

-

Data Summary:

| Parameter | Standard Condition | Refined Condition (Cahard/Shibata) | Outcome |

| Temperature | 25 °C | -78 °C | Suppresses racemic background |

| Catalyst | TEA / Base | Squaramide / Thiourea | Induces facial selectivity |

| Solvent | THF | Toluene/CCl4 | Non-polar solvents tighten ion pairs |

| Yield/ee | 80% / 0% ee | 65% / 85-94% ee | Success |

Module 4: Analytics & Purification

Q: I cannot see my compound on the UV detector during HPLC.

A: Aliphatic

-

Solution: Use ELSD (Evaporative Light Scattering Detector) or Refractive Index (RI) detection.[1]

-

TLC Visualization: They do not stain well with

. Use Phosphomolybdic Acid (PMA) stain and heat vigorously.[1]

Q: How do I interpret the

-

Achiral: Often appears as a doublet (

Hz) of quintets.[1] -

Chiral: The equatorial fluorines (

) become diastereotopic.[1] You will see a complex ABX or AB4 pattern.

References

-

Togni, A., et al. (2019).[1][4] "Bench-Stable Reagents for the Transfer of the SF5 Group." Angewandte Chemie International Edition. Link[1]

-

Dolbier, W. R., et al. (2011).[1] "Photocatalyzed Radical Addition of SF5Cl to Alkenes." Journal of Fluorine Chemistry. Link[1]

-

Shibata, N., et al. (2013).[1] "Enantioselective Synthesis of Chiral SF5-Compounds via Asymmetric Transfer Hydrogenation." Chemistry - A European Journal. Link[1]

-

Cahard, D., et al. (2014).[1] "Asymmetric Synthesis of

-SF5-Substituted Esters." Chemical Communications. Link -

Gilmour, R., et al. (2016).[1][6] "Fluorine Conformational Effects in Organocatalysis." Nature Reviews Chemistry. Link[1]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

optimizing flow chemistry for pentafluorosulfanylation reactions

Technical Support Center: Flow Chemistry Optimization for Pentafluorosulfanylation

Current Status: Operational

Support Level: Tier 3 (Senior Application Scientist)

Subject: Optimization of

Executive Summary: The "Make-on-Demand" Paradigm

As researchers, we historically avoided pentafluorosulfanylation due to the difficulty of handling

The Optimization Pivot: The current field standard has shifted from cylinder-fed gas delivery to in-situ solid-to-liquid generation. Optimization now relies on coupling an upstream packed-bed reactor (generating

Core Workflows & Protocols

Module A: In-Situ Generation of (The Upstream Feed)

Replacing gas cylinders with stable solid precursors.

The Chemistry:

Optimized Protocol:

-

Reactor Setup: Use a Stirring Packed-Bed Reactor . Static packed beds often clog due to insoluble byproduct formation (cyanuric acid salts).

-

Hardware Spec: PTFE column with an internal agitation mechanism (e.g., hexagonal spiked rod) to prevent channeling.

-

-

Reagent Loading:

-

Solid Phase: Grind Sulfur (